molecular formula C13H14N2O3S B2998454 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate CAS No. 1396577-68-6

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate

Cat. No.: B2998454
CAS No.: 1396577-68-6
M. Wt: 278.33
InChI Key: WSXBRMIQBWBCAV-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate is a sophisticated chemical hybrid designed for advanced pharmaceutical and medicinal chemistry research. This compound features a 4-methoxybenzothiazole moiety—a privileged scaffold in drug discovery—linked to an acetidin-3-yl acetate group . The benzothiazole ring system is recognized for its versatile biological activities and is a key structural component in several therapeutic agents and investigational compounds . Notably, benzothiazole derivatives such as riluzole are used in the treatment of amyotrophic lateral sclerosis (ALS) and have been evaluated in clinical trials for Alzheimer's disease, highlighting the scaffold's significant neuroprotective potential . Concurrently, the azetidine (a four-membered nitrogen-containing ring) serves as a valuable conformationally restricted building block in medicinal chemistry. Azetidinone derivatives, in particular, are well-known not only for their antibiotic properties but also for a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, and enzyme inhibitory effects . The integration of these two pharmacophores into a single molecule makes this compound a compelling candidate for researchers exploring multitarget-directed ligands (MTDLs) for complex, multifactorial diseases like Alzheimer's . Its structure aligns with modern drug design strategies that aim to simultaneously modulate multiple pathological pathways, such as combining histamine H3 receptor antagonism with cholinesterase inhibition . This compound is offered exclusively for research applications, including but not limited to: • Neurodegenerative Disease Research: As a lead structure for developing novel therapies targeting Alzheimer's disease, ALS, and other cognitive disorders . • Oncology Research: Investigation of antitumor properties, given the documented cytotoxic activity of related thiazole and azetidinone derivatives against various cancer cell lines . • Medicinal Chemistry & SAR Studies: Serving as a key intermediate or final product for optimizing potency, selectivity, and physicochemical properties in drug discovery programs . • Biochemical Assay Development: Utilization as a tool compound for probing novel biological targets and signaling pathways. Warning: This product is for research use only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-8(16)18-9-6-15(7-9)13-14-12-10(17-2)4-3-5-11(12)19-13/h3-5,9H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXBRMIQBWBCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN(C1)C2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Methoxybenzo[d]thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the methoxybenzo[d]thiazole ring.

    Acetylation: The final step involves the acetylation of the azetidinyl group using acetic anhydride or acetyl chloride under mild conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the azetidinyl or thiazole rings, leading to the formation of various derivatives.

    Hydrolysis: Acidic or basic hydrolysis can cleave the acetate group, yielding the corresponding alcohol.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate involves its interaction with specific molecular targets and pathways. The methoxybenzo[d]thiazole moiety is known to interact with enzymes and receptors, modulating their activity. The azetidinyl group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzo[d]thiazole Derivatives

  • Compound 29 (): (Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one Structure: Contains a 4-methoxybenzo[d]thiazole linked to a thiophene via an enaminone bridge. Activity: Exhibits potent antiproliferative activity against human breast cancer (IC₅₀ = 9.39 μM), outperforming doxorubicin . Key Difference: Replaces the azetidine-acetate moiety with a thiophene-enaminone group, enhancing π-conjugation and bioactivity.
  • 1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-phenoxypropanoate (): Structure: Features a 4-methylbenzo[d]thiazole linked to azetidine and a phenoxypropanoate ester. Synthesis: Likely involves coupling of benzo[d]thiazole precursors with azetidine intermediates, similar to methods in and . Key Difference: Substitution of the methoxy group with methyl and replacement of acetate with phenoxypropanoate alters solubility and metabolic stability.

Azetidine-Containing Derivatives

  • (3R,4S)-1-(4-Methoxyphenyl)-2-oxo-4-(3-vinylphenyl)azetidin-3-yl Acetate (): Structure: Azetidin-2-one (β-lactam) core with 4-methoxyphenyl and 3-vinylphenyl substituents. Synthesis: Single-crystal X-ray diffraction confirmed stereochemistry, utilizing SHELX programs for refinement .

Heterocyclic Hybrids

  • Thiadiazole-Fused-Thiadiazole Derivatives () :
    • Example : 3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones.
    • Synthesis : Cyclization of thioureas with aryl isothiocyanates under acidic conditions .
    • Key Difference : Larger 1,3,5-oxadiazinane ring systems may confer different pharmacokinetic profiles compared to azetidine.

Key Observations:

  • Antiproliferative Activity : Compound 29 () highlights the importance of the 4-methoxybenzo[d]thiazole motif in cancer research. The target compound’s azetidine-acetate group may modulate toxicity or bioavailability .
  • Fungicidal Potential: Thiazole-piperidine derivatives in demonstrate sulfur-containing heterocycles’ role in crop protection, suggesting agrochemical applications for the target compound .

Biological Activity

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate is a compound that belongs to the class of benzothiazole derivatives, known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential anticancer and antimicrobial properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H12N2O3SC_{12}H_{12}N_{2}O_{3}S, with a molecular weight of 264.30 g/mol. The compound features a methoxy group attached to a benzothiazole moiety and an azetidine ring, which contributes to its unique pharmacological profile.

Property Value
Molecular FormulaC12H12N2O3SC_{12}H_{12}N_{2}O_{3}S
Molecular Weight264.30 g/mol
IUPAC NameThis compound
CAS Number1396577-68-6

Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit promising anticancer properties. The compound's mechanism of action often involves the induction of apoptosis in cancer cells. For instance, studies on related compounds have shown that they can inhibit DNA biosynthesis in breast cancer cell lines such as MCF-7 and MDA-MB-231, leading to decreased cell viability .

In one study, derivatives similar to this compound demonstrated cytotoxic effects with IC50 values ranging from 6.6 µM to higher concentrations depending on the substituents on the aromatic rings . The presence of a methoxy group has been linked to enhanced biological activity.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Benzothiazole Core : The precursor compounds undergo cyclization under acidic or basic conditions.
  • Azetidine Formation : An azetidine ring is formed through nucleophilic substitution reactions.
  • Acetylation : The final step involves acetylating the azetidine nitrogen using acetic anhydride or acetyl chloride.

These steps may be optimized for yield and purity using various catalysts and controlled reaction conditions.

Case Studies and Research Findings

Recent studies have focused on the biological effects of related compounds. For example:

  • Cytotoxicity Studies : Compounds similar to this compound were tested against MCF-7 and MDA-MB-231 breast cancer cells, showing varying degrees of cytotoxicity based on structural modifications .
  • Mechanistic Insights : In silico studies have suggested that these compounds may act through multiple targets, including caspases involved in apoptosis pathways .

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